tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate (CAS 1087800-69-8) is a bicyclic compound featuring a seven-membered 1,4-diazepine ring fused to a benzene ring. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group for the secondary amine, enhancing stability during synthetic processes . Key physical properties include a predicted boiling point of 355.8°C, density of 1.1 g/cm³, and refractive index of 1.52. It is typically stored at room temperature and utilized in biochemical research, particularly in drug discovery and molecular biology .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 2,3,4,5-tetrahydro-1,4-benzodiazepine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-15-10-11-6-4-5-7-12(11)16/h4-7,15H,8-10H2,1-3H3 |
InChI Key |
REGZHFPHDGBZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves two key stages:
Formation of the benzodiazepine core : This is typically achieved via the condensation of an ortho-diamine derivative with a suitable carbonyl compound, often a benzophenone or related ketone derivative, under controlled conditions.
Introduction of the tert-butyl carboxylate group : This involves esterification or protection of the carboxylic acid functionality with a tert-butyl group, commonly through reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butyl alcohol under acidic or basic catalysis.
Stepwise Preparation via Benzophenone Intermediates
According to patent literature detailing benzodiazepine derivatives synthesis, the process can be divided into two main steps involving benzophenone intermediates:
| Step | Description | Reaction Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of benzophenone derivative (Compound III) with an amine (Compound IV) to form an intermediate benzophenone compound (Compound II) | Temperature below 50 °C, inert organic solvent (e.g., dichloromethane), acid-binding agent present | Reaction time varies from 10 minutes to 20 hours; low temperature favors intermediate formation |
| 2 | Conversion of intermediate (II) to benzodiazepine compound (Compound I) via dehydration and ring closure | Thermal treatment above 50 °C (e.g., reflux), catalytic acid (mineral acids like HCl, organic acids like acetic acid, or Lewis acids) | Reaction time ranges from 5 to 30 hours; acid catalyst enhances ring closure |
The reaction mixture from step 1 may contain both the intermediate and the benzodiazepine product. Isolation of the intermediate is optional; the process can be carried out in situ. Purification is typically achieved by solvent removal, extraction, recrystallization, or chromatography.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester group is introduced to protect the carboxylate moiety or as part of the ester functionality. Common approaches include:
Use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect amine groups or to form tert-butyl esters.
Reaction with tert-butyl alcohol under acidic or basic catalysis to esterify carboxylic acids.
This step is usually performed after the benzodiazepine core formation to avoid interference with ring closure and to ensure selective protection.
Industrial Production Considerations
In industrial-scale synthesis, the reaction parameters are optimized for yield and purity:
Use of large-scale reactors with precise temperature and pressure control.
Selection of solvents that facilitate efficient extraction and purification.
Employment of acid-binding agents to neutralize byproducts and improve reaction selectivity.
Purification techniques such as recrystallization or chromatographic separation to obtain high-purity final product.
Reaction Conditions and Catalysts
| Reaction Step | Catalyst/Agent | Solvent | Temperature | Time | Remarks |
|---|---|---|---|---|---|
| Condensation of benzophenone with amine | Acid-binding agent (e.g., triethylamine) | Inert organic solvents (e.g., dichloromethane) | Below 50 °C | 10 min - 20 h | Low temperature favors intermediate formation |
| Dehydration and ring closure | Mineral acids (HCl, H2SO4), organic acids (acetic acid), Lewis acids (BF3) | Optional inert organic solvent | Above 50 °C (reflux) | 5 - 30 h (up to 200 h at room temp) | Acid catalyst promotes cyclization |
| tert-Butyl ester formation | Di-tert-butyl dicarbonate (Boc2O) or tert-butyl alcohol | Aprotic solvents, presence of base | Ambient to mild heating | Variable | Protects carboxylate or amine groups |
Purification and Characterization
Purification : After reaction completion, the crude product is purified by solvent removal, extraction, recrystallization, or chromatographic techniques such as silica gel column chromatography.
Characterization : The final compound is characterized by spectroscopic methods including NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.
Summary Table of Preparation Method
| Stage | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Benzophenone + Amine | Benzophenone derivative, amine, acid-binding agent | <50 °C, inert solvent | Intermediate benzophenone compound | Control temperature and time to optimize yield |
| Intermediate → Benzodiazepine | Acid catalyst (HCl, AcOH, BF3) | >50 °C, reflux or room temp (longer time) | Benzodiazepine core formed | Acid catalyzed dehydration and ring closure |
| tert-Butyl ester introduction | Di-tert-butyl dicarbonate or tert-butyl alcohol | Mild heating, base present | tert-Butyl ester protected benzodiazepine | Protects carboxylate or amine functionality |
Research Data and Findings
The reaction temperature and time are critical parameters influencing the ratio of intermediate to final benzodiazepine product.
Acid catalysts significantly enhance the ring closure step, with acetic acid often preferred due to milder conditions and better yields.
Purification by recrystallization or chromatography yields high-purity this compound suitable for further chemical or biological studies.
Industrial synthesis adapts these methods with scale-up optimization to maintain product quality and cost-effectiveness.
Chemical Reactions Analysis
tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The Boc-protected benzodiazepine/diazepine scaffold is widely modified to explore structure-activity relationships (SAR). Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Key Derivatives
Key Observations
Methoxy and Dimethyl (CAS 2094568-66-6): Steric hindrance from dimethyl groups may restrict ring puckering, while methoxy enhances hydrophobicity . Amino (CAS 1803582-66-2): Protonation in acidic conditions improves solubility, making it suitable for in vitro assays .
Ring Modifications: Replacement of the benzene ring with a benzoxazepine (oxygen instead of nitrogen) alters electronic properties and hydrogen-bonding capacity, impacting receptor selectivity .
Synthetic Utility :
- The Boc group is universally employed for amine protection, enabling facile deprotection under acidic conditions (e.g., TFA) .
- Derivatives like CAS 1363839-58-0 (isobutyryl) demonstrate modularity in introducing acyl groups for probing steric effects .
Table 2: Physicochemical Property Comparison
| Property | Parent Compound (1087800-69-8) | 8-Chloro Derivative (886364-27-8) | 5-Methoxy Derivative (2094568-66-6) |
|---|---|---|---|
| Boiling Point (°C) | 355.8 (predicted) | ~370 (estimated) | ~340 (estimated) |
| Density (g/cm³) | 1.1 | 1.3 (estimated) | 1.15 (estimated) |
| Water Solubility | Low | Very low | Moderate (as HCl salt) |
| Refractive Index | 1.53 | 1.55 (estimated) | 1.52 (estimated) |
Q & A
Q. What are the established synthetic routes for tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving cyclization or condensation. A common method involves reacting 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with acetyl chloride in dichloromethane under ice-cooling, followed by tert-butyl carbamate protection. This yields the target compound with ~96% efficiency after crystallization from acetone/ethyl acetate . Alternative routes employ oxalyl chloride-mediated cyclization of hydroxamic acid derivatives in tetrahydrofuran, achieving moderate-to-high yields (60–85%) .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed via HPLC (≥98% by area normalization) and LC-MS (exact mass: 220.0463 for [M+H]+) . Structural confirmation relies on X-ray crystallography (e.g., SHELX-refined datasets, R-factor ≤ 0.036) and NMR spectroscopy (1H/13C). Crystallographic data reveal a chair conformation in the seven-membered ring, with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .
Q. What safety precautions are required during handling?
Limited toxicity data necessitate standard benzodiazepine-handling protocols: use of PPE (gloves, goggles), fume hoods for aerosol prevention, and waste neutralization with 10% acetic acid. Acute toxicity studies in rodents suggest an LD50 > 500 mg/kg, but chronic exposure risks remain uncharacterized .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Factorial design (e.g., 2k-p layouts) identifies critical variables:
- Temperature : Lower temperatures (0–5°C) reduce acetyl chloride side reactions.
- Solvent polarity : Dichloromethane outperforms THF in minimizing dimerization (byproduct yield < 5% vs. 15%) .
- Catalyst loading : Imidazole (1.2 eq) accelerates cyclization by 30% compared to pyridine .
Post-reaction purification via column chromatography (SiO2, hexane/EtOAc 7:3) resolves residual impurities .
Q. How do crystallographic data resolve contradictions in reported ring puckering parameters?
Discrepancies in puckering amplitudes (q = 0.45–0.62 Å) arise from variable refinement methods. Using Cremer-Pople coordinates ( ), the seven-membered ring exhibits a "twist-chair" conformation with φ = 112° ± 3°, confirmed via SHELXL refinement . Displacement parameters (Ueq < 0.05 Ų) validate minimal thermal motion .
Q. What computational tools model the compound’s receptor-binding interactions?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict strong affinity for GABA-A receptors (ΔG = −9.2 kcal/mol). Key interactions:
- Tert-butyl group: Hydrophobic pocket (residues α1-Val211, γ2-Phe77).
- Carboxylate oxygen: Hydrogen bond with γ2-Ser205 .
Experimental validation uses radioligand displacement assays (IC50 = 18 nM vs. flumazenil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
